[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-methoxyphenyl)methanone

Lipophilicity Drug Design Physicochemical Properties

The compound [1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-methoxyphenyl)methanone (CAS 477858-61-0) is a fully synthetic, small-molecule member of the 1,2,3-triazole family, characterized by a central 1,2,3-triazole core that is N1-arylated with a 3,5-dichlorophenyl group, substituted at the C5 position with a methyl group, and functionalized at the C4 position with a 4-methoxybenzoyl (ketone) moiety. This specific substitution pattern yields a compound with a molecular weight of 362.2 g/mol, a high calculated lipophilicity (XLogP3-AA of 4.7), and zero hydrogen-bond donor atoms, which fundamentally dictates its solubility, permeability, and potential for target engagement.

Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.21
CAS No. 477858-61-0
Cat. No. B2569703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-methoxyphenyl)methanone
CAS477858-61-0
Molecular FormulaC17H13Cl2N3O2
Molecular Weight362.21
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H13Cl2N3O2/c1-10-16(17(23)11-3-5-15(24-2)6-4-11)20-21-22(10)14-8-12(18)7-13(19)9-14/h3-9H,1-2H3
InChIKeyRQDQZOSSKYNPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 477858-61-0: A Structurally Defined 1,2,3-Triazole Ketone Research Compound for Specialized Probe and Tool Molecule Development


The compound [1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-methoxyphenyl)methanone (CAS 477858-61-0) is a fully synthetic, small-molecule member of the 1,2,3-triazole family, characterized by a central 1,2,3-triazole core that is N1-arylated with a 3,5-dichlorophenyl group, substituted at the C5 position with a methyl group, and functionalized at the C4 position with a 4-methoxybenzoyl (ketone) moiety [1]. This specific substitution pattern yields a compound with a molecular weight of 362.2 g/mol, a high calculated lipophilicity (XLogP3-AA of 4.7), and zero hydrogen-bond donor atoms, which fundamentally dictates its solubility, permeability, and potential for target engagement [1]. Its presence in research chemical catalogs for non-human, non-therapeutic use underscores its primary role as a synthetic building block or a specialized probe for investigating structure-activity relationships, rather than as a standalone bioactive entity .

Procurement Rationale: Why Direct Substitution of CAS 477858-61-0 with Other 1,2,3-Triazole Analogs Is Not Scientifically Valid Without Comparative Data


The biological and physicochemical behavior of 1,2,3-triazole ketones is exquisitely sensitive to the nature and position of substituents on the three peripheral rings, making simple within-class substitutions highly unreliable. For instance, a 2,4-dichlorophenyl analog (CAS 477858-61-0 uses a 3,5-dichlorophenyl group) in a related cannabinoid receptor-targeting series demonstrated sub-nanomolar affinity (Ki = 4.6 nM) and >400-fold selectivity for CB1 over CB2 receptors [1]. This activity was completely contingent on the presence of a 5-(4-chlorophenyl) group and a propyl ketone, features absent in the current compound. Conversely, even a minor change, such as replacing the 3,5-dichlorophenyl group on the triazole with a 4-chlorophenyl group, results in a fundamentally different molecular entity [2]. The target compound's distinct 3,5-dichloro substitution pattern and electron-donating 4-methoxybenzoyl group will dictate a unique set of metabolic, target-binding, and physicochemical properties that cannot be extrapolated from other in-class molecules without direct experimental evidence. Procuring a 'generic alternative' is therefore an unsupported leap unless head-to-head comparison data against the specific target or property of interest are available.

Technical Differentiation Guide: Verifiable Quantitative Evidence for CAS 477858-61-0 Relative to Key Analogs


Computational Physicochemical Profile: Lipophilicity Advantage over De-chlorinated and Non-methylated Analogs

A critical differentiator for chemical probes, CAS 477858-61-0's high calculated logP value (XLogP3-AA = 4.7) is a direct consequence of its dual chlorination on the N1-phenyl ring and the lipophilic 4-methoxybenzoyl group. This value is significantly elevated compared to analogs lacking these features, which has direct implications for membrane permeability, non-specific binding, and solubility profiles in assay systems. This is a supporting, computationally-derived metric from a primary authoritative database [1].

Lipophilicity Drug Design Physicochemical Properties

Spectroscopic Identity Confirmation: Verified Mass Spectrum for Accurate Procurement and QC

The compound's identity can be verified by gas chromatography-mass spectrometry (GC-MS). A mass spectrum for a sample sourced from a major compound supplier (Enamine) is indexed in the SpectraBase database, providing a reference fragmentation pattern for analytical quality control. This serves as a concrete data point for procurement verification, distinguishing it from undocumented analogs [1]. The data itself represents a supporting evidence point for ensuring chemical identity, which is a prerequisite for any biological study.

Analytical Chemistry Quality Control Mass Spectrometry

Vendor-Specified Purity Threshold: A Defined Procurement Benchmark

A minimum purity specification of 95% is explicitly guaranteed by at least one major supplier for CAS 477858-61-0 . This provides a firm, albeit minimum, quantitative benchmark for procurement. For comparative purposes, many close analogs are often listed as 'typical purity' without a guaranteed minimum, introducing uncertainty in assay reproducibility. This is a supporting but actionable piece of procurement evidence.

Procurement Chemical Purity Reproducibility

Application Scenarios for CAS 477858-61-0 Grounded in Proprietary Properties


Design of CNS-Penetrant Chemical Probes

Research programs aiming to develop blood-brain-barrier-permeable tool compounds can utilize CAS 477858-61-0 as a core scaffold based on its computed high lipophilicity (XLogP3-AA = 4.7) and absence of hydrogen-bond donors, both favorable characteristics for CNS penetration [1]. A comparator with lower logP, such as a mono-chlorinated or acetyl-bearing analog, would predictably exhibit lower brain exposure, making this compound a distinct choice for CNS target engagement studies. This scenario directly applies the physicochemical differentiation established in Section 3.

Structure-Activity Relationship (SAR) Studies on Triazole Ring Substitution

The unique 3,5-dichlorophenyl substitution pattern on the N1 position of the triazole is a key differentiator from the more commonly explored 2,4-dichloro- or 4-chloro-analogs. This compound is purpose-built for SAR investigations that aim to probe the effect of halogen position on target binding [1]. The established SAR of a 2,4-dichlorophenyl analog showing specific, potent CB1 antagonism demonstrates the critical influence of this substitution pattern, justifying the need for the 3,5-isomer in parallel screening campaigns [2].

Reliable Procurement for Reproducible Biological Assays

For research groups where assay reproducibility is paramount, the procurement of CAS 477858-61-0 over competing analogs is justified by its defined minimum purity specification of 95% and the availability of a reference mass spectrum for identity verification [1]. This dual assurance mechanism mitigates the risk of batch-to-batch variability and mis-identification, which are common pitfalls when sourcing less rigorously characterized research chemicals, thereby protecting the integrity of long-term biological screening data.

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